molecular formula C17H18N4O3S B2964929 methyl 2-(ethylsulfanyl)-7-methyl-4-oxo-5-(pyridin-3-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 537004-70-9

methyl 2-(ethylsulfanyl)-7-methyl-4-oxo-5-(pyridin-3-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2964929
CAS No.: 537004-70-9
M. Wt: 358.42
InChI Key: FMCULZSCEHSUKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(ethylsulfanyl)-7-methyl-4-oxo-5-(pyridin-3-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a fused heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core. Key structural attributes include:

  • Position 5: Pyridin-3-yl substituent, enabling hydrogen bonding or π-stacking via its nitrogen lone pair and aromatic system.
  • Position 6: Methyl carboxylate (–COOCH₃), enhancing solubility and serving as a hydrogen bond acceptor.
  • Position 4: Oxo (=O) group, contributing to hydrogen bonding and electronic polarization of the pyrimidine ring.

Properties

IUPAC Name

methyl 2-ethylsulfanyl-7-methyl-4-oxo-5-pyridin-3-yl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-4-25-17-20-14-13(15(22)21-17)12(10-6-5-7-18-8-10)11(9(2)19-14)16(23)24-3/h5-8,12H,4H2,1-3H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCULZSCEHSUKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C(C(=C(N2)C)C(=O)OC)C3=CN=CC=C3)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(ethylsulfanyl)-7-methyl-4-oxo-5-(pyridin-3-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step reactions. One common method includes the condensation of appropriate starting materials, followed by cyclization and functional group modifications. For instance, the condensation of a pyridine derivative with a suitable aldehyde or ketone, followed by cyclization, can yield the desired pyrido[2,3-d]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions. The scalability of the synthesis is crucial for industrial applications, and methods such as solvent-free synthesis or microwave-assisted reactions may be employed to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(ethylsulfanyl)-7-methyl-4-oxo-5-(pyridin-3-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrido[2,3-d]pyrimidine core can be reduced to form alcohols.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrido[2,3-d]pyrimidine derivatives.

Scientific Research Applications

The search results provide information on the applications and properties of related compounds, specifically ethyl 2-(ethylsulfanyl)-7-methyl-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate and pyrido[2,3-d]pyrimidine derivatives. While there is no direct information on methyl 2-(ethylsulfanyl)-7-methyl-4-oxo-5-(pyridin-3-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate, we can infer potential applications based on the information available on these related compounds.

Scientific Research Applications

Ethyl 2-(ethylsulfanyl)-7-methyl-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound with a pyrido[2,3-d]pyrimidine structure, featuring functional groups like ethylthio, methyl, oxo, and a carboxylate ester. Compounds of this nature are frequently investigated for their potential pharmacological properties and therapeutic applications. Research suggests that derivatives of this compound may possess anti-inflammatory and anticancer effects by modulating enzyme activity within targeted pathways.

Potential applications in scientific research:

  • Enzyme Inhibition Studies: The compound has been studied for its potential to inhibit specific enzymes involved in cellular signaling pathways.
  • Drug Discovery: As a pyrido[2,3-d]pyrimidine derivative, it can be explored for various pharmacological activities. For example, pyrido[2,3-d]pyrimidine-2,4-dione derivatives have been screened for inhibitory activity against eukaryotic elongation factor-2 kinase (eEF-2K) .
  • Anti-inflammatory and Anticancer Research: Derivatives of the compound may exhibit anti-inflammatory and anticancer effects by modulating enzyme activity within targeted pathways.

Related Research and Insights

  • eEF-2K Inhibition: One study focused on synthesizing pyrido[2,3-d]pyrimidine-2,4-dione derivatives and evaluating their inhibitory activity against eukaryotic elongation factor-2 kinase (eEF-2K) . Compound 6 (A-484954, Abbott laboratories) was docked in the catalytic domain of eEF-2K and showed significant reduction of eEF-2K activity in MDA-MB-231 breast cancer cells .
  • Tryptophan-Kynurenine (Trp-KYN) Metabolic Pathway: Research indicates that compounds affecting this pathway are under investigation for their possible functions as risk factors for the initiation of diseases, as biomarkers for early detection, or as targets for tentative interventions to slow down the progression of diseases such as neurodegenerative disorders, autoimmune conditions, cancer, and psychiatric illnesses .
  • Redox Properties: Metabolites in the Tryptophan-Kynurenine pathway, such as Picolinic acid (PA), can have both antioxidant and pro-oxidant properties, which highlights the complexity of their roles in cellular processes .

Data Table

While specific data tables for this compound are unavailable in the search results, the following table summarizes data for related compounds, which may provide insight:

CompoundActivity/Property
Ethyl 2-(ethylsulfanyl)-7-methyl-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylatePotential anti-inflammatory and anticancer effects via enzyme modulation
Pyrido[2,3-d]pyrimidine-2,4-dione derivativesInhibitory activity against eukaryotic elongation factor-2 kinase (eEF-2K)
Compound 6 (A-484954)eEF-2K inhibitor; IC50 = 420 nM
Compound 9 eEF-2K inhibitor; IC50 = 930 nM

Synthesis Information

Mechanism of Action

The mechanism of action of methyl 2-(ethylsulfanyl)-7-methyl-4-oxo-5-(pyridin-3-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

Comparison with Similar Compounds

Table 1: Core Structure Comparison

Core Structure Key Features Example Compound (Evidence)
Pyrido[2,3-d]pyrimidine Nitrogen-rich, planar, moderate π-conjugation Target compound
Thiazolo[3,2-a]pyrimidine Rigid thiazole ring, sulfur-mediated interactions Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo derivative ()
Thieno[2,3-d]pyrimidine Thiophene-enhanced conjugation Methyl 4-((1-alkyl-2-oxo)amino)thieno derivative ()

Substituent Effects

  • Position 2 : The ethylsulfanyl group in the target compound contrasts with the 2,4,6-trimethoxybenzylidene group in , which introduces steric bulk and methoxy-mediated hydrogen bonding .
  • Position 5 : The pyridin-3-yl group (target) vs. phenyl () or 4-bromophenyl () substituents. Pyridinyl enhances hydrogen bonding capacity, while bromophenyl enables halogen bonding .
  • Position 6 : Methyl carboxylate (target) vs. ethyl carboxylate (). Methyl esters may reduce steric hindrance and increase metabolic stability compared to ethyl .

Table 2: Substituent Comparison

Position Target Compound Analog (Evidence) Key Differences
2 Ethylsulfanyl 2,4,6-Trimethoxybenzylidene () Less steric bulk, sulfur vs. aromatic interactions
5 Pyridin-3-yl 4-Bromophenyl () Hydrogen bonding vs. halogen bonding
6 Methyl carboxylate Ethyl carboxylate () Smaller ester group, higher solubility

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding : The pyridin-3-yl and oxo groups in the target compound likely form stronger hydrogen bonds compared to the methoxy groups in , as seen in the C6—C7—N1 angle (122.9°) and O4—C26—H26A (109.5°) in .
  • Crystal Packing : highlights intermolecular interactions via carboxylate and DMF solvate molecules, whereas the target compound’s ethylsulfanyl group may promote sulfur-centric packing motifs .
  • Ring Puckering : The pyrido[2,3-d]pyrimidine core may exhibit distinct puckering amplitudes compared to thiazolo derivatives due to differences in ring strain () .

Biological Activity

Methyl 2-(ethylsulfanyl)-7-methyl-4-oxo-5-(pyridin-3-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a compound belonging to the pyrido[2,3-d]pyrimidine family, known for its diverse biological activities. This article explores its biological activity, particularly focusing on its potential as an anticancer and antimicrobial agent.

Chemical Structure

The compound's structure can be represented as follows:

C15H16N4O3S\text{C}_{15}\text{H}_{16}\text{N}_4\text{O}_3\text{S}

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrido[2,3-d]pyrimidine derivatives. For instance, a series of compounds were synthesized and evaluated for their inhibitory effects on eukaryotic elongation factor 2 kinase (eEF-2K), which is implicated in various cancers. The compound A-484954 (similar to our target compound) exhibited an IC50 value of 420 nM against eEF-2K in MDA-MB-231 breast cancer cells, demonstrating significant anticancer activity .

Table 1: Anticancer Activity of Pyrido[2,3-d]pyrimidine Derivatives

CompoundTargetIC50 (nM)Cell Line
A-484954eEF-2K420MDA-MB-231
Compound 9eEF-2K930MDA-MB-231

Antimicrobial Activity

The antimicrobial efficacy of pyrido[2,3-d]pyrimidine derivatives has also been investigated. A study reported that various synthesized compounds showed notable activity against both Gram-positive and Gram-negative bacteria. For example, compounds were tested against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with varying degrees of effectiveness .

Table 2: Antimicrobial Activity of Pyrido[2,3-d]pyrimidine Derivatives

CompoundTarget OrganismActivity
Compound AE. coliModerate
Compound BS. aureusHigh
Compound CP. aeruginosaLow

The mechanism by which this compound exerts its biological effects is hypothesized to involve the inhibition of key kinases such as eEF-2K. This inhibition disrupts protein synthesis in cancer cells, leading to reduced cell proliferation and survival . Additionally, the compound's structure allows for interactions with bacterial enzymes essential for their growth.

Case Studies

In a notable case study involving the screening of drug libraries on multicellular spheroids, several pyrido[2,3-d]pyrimidine derivatives were identified as potential anticancer agents. The study emphasized the importance of structural modifications in enhancing biological activity .

Another study focused on the synthesis and evaluation of pyrido[2,3-d]pyrimidine derivatives for their antiviral properties against various viral strains. While this study did not directly test our compound of interest, it provides insights into the broader biological potential of similar structures .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing methyl 2-(ethylsulfanyl)-7-methyl-4-oxo-5-(pyridin-3-yl)-pyrido[2,3-d]pyrimidine-6-carboxylate?

  • Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation. For example, pyridopyrimidine scaffolds are often constructed using microwave-assisted cyclization or reflux conditions with catalysts like acetic acid or p-toluenesulfonic acid. Key intermediates (e.g., substituted pyridines or thioureas) should be purified via column chromatography (hexane/ethyl acetate gradients). Reaction progress is monitored by TLC and confirmed via 1H^1H-NMR to track the introduction of the ethylsulfanyl and pyridin-3-yl groups .

Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound’s structural integrity?

  • Methodological Answer :

  • 1H^1H-NMR : Identify the ethylsulfanyl group (δ 1.2–1.4 ppm for CH3_3, δ 2.5–3.0 ppm for SCH2_2) and pyridin-3-yl protons (aromatic signals δ 7.3–8.5 ppm).
  • IR : Confirm carbonyl stretches (C=O at ~1700 cm1^{-1}) and C-S bonds (~650 cm1^{-1}).
  • HRMS : Verify molecular ion peaks ([M+H]+^+) with mass accuracy <5 ppm.
    Cross-validation with X-ray crystallography (if single crystals are obtainable) is recommended for absolute configuration .

Q. What are the compound’s stability profiles under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–9) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV at 254 nm. The ethylsulfanyl group may hydrolyze under alkaline conditions (pH >8), while the pyrimidine ring could oxidize at elevated temperatures. Store lyophilized samples at -20°C under inert gas to prevent thiomethyl oxidation .

Advanced Research Questions

Q. How can computational modeling predict this compound’s reactivity or binding affinity in biological systems?

  • Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps, identifying nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina, Schrödinger) against target proteins (e.g., kinases) requires optimizing the ligand’s conformation with PyMOL and validating binding poses via MD simulations (NAMD/GROMACS). Compare results with experimental IC50_{50} values to refine models .

Q. What experimental strategies resolve contradictions in reported biological activities of pyridopyrimidine derivatives?

  • Methodological Answer : Perform a systematic meta-analysis of published IC50_{50} data, noting variables like cell lines (e.g., HEK293 vs. HeLa), assay conditions (ATP concentration, incubation time), and impurity profiles (HPLC purity ≥95%). Reproduce key studies with standardized protocols and include positive controls (e.g., staurosporine for kinase inhibition). Use ANOVA to assess inter-lab variability .

Q. How can the compound’s solubility and bioavailability be improved without altering its core scaffold?

  • Methodological Answer : Employ prodrug strategies (e.g., ester-to-carboxylic acid conversion) or co-crystallization with cyclodextrins. Solubility parameters (logP, Hansen solubility) are calculated via COSMO-RS. Test formulations in simulated gastric fluid (USP 34) and measure Caco-2 permeability. Salt formation (e.g., hydrochloride) may enhance aqueous solubility but requires pH-dependent stability assays .

Q. What role does the ethylsulfanyl group play in modulating the compound’s electronic and steric properties?

  • Methodological Answer : Compare substituent effects via Hammett plots or Swain-Lupton parameters. Synthesize analogs (e.g., ethylsulfonyl or methylthio derivatives) and analyze their electronic profiles using cyclic voltammetry (to measure redox potentials) and XPS (sulfur oxidation states). Steric maps from CrystalExplorer quantify group bulkiness. Correlate findings with activity data to identify structure-activity relationships (SAR) .

Methodological Framework for Research Design

Q. How to design a robust experimental protocol for studying this compound’s mechanism of action?

  • Methodological Answer :

Hypothesis-Driven Workflow : Link to kinase inhibition theories (e.g., ATP-competitive binding) .

Controls : Include vehicle (DMSO), positive inhibitors, and off-target assays.

Multi-Omics Integration : Combine transcriptomics (RNA-seq) with proteomics (LC-MS/MS) to identify downstream pathways.

Data Validation : Use orthogonal assays (e.g., SPR for binding kinetics alongside enzymatic activity assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.